molecular formula C22H27N3O3 B4424852 N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide

N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide

Cat. No. B4424852
M. Wt: 381.5 g/mol
InChI Key: MQUXOGGURPBEJT-UHFFFAOYSA-N
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Description

N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide, commonly known as MP-10, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications. MP-10 is a selective inhibitor of the protein phosphatase 2A (PP2A), which is a ubiquitous serine/threonine phosphatase that plays a crucial role in the regulation of a wide range of cellular processes.

Mechanism of Action

MP-10 acts as a selective inhibitor of N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide by binding to the catalytic subunit of the enzyme and preventing its dephosphorylation activity. This leads to the accumulation of phosphorylated substrates, which in turn activates various signaling pathways that are involved in the regulation of cell growth and survival.
Biochemical and physiological effects:
MP-10 has been shown to have a wide range of biochemical and physiological effects, including the inhibition of cell growth and proliferation, induction of apoptosis, and activation of autophagy. MP-10 has also been shown to have potent antiviral activity against several viruses, including HIV-1, HSV-1, and HCV.

Advantages and Limitations for Lab Experiments

One of the major advantages of using MP-10 in lab experiments is its selectivity towards N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide, which allows for the specific inhibition of this enzyme without affecting other phosphatases. However, one of the limitations of using MP-10 is its low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several potential future directions for the use of MP-10 in scientific research. One area of interest is the development of MP-10 derivatives that have improved solubility and pharmacokinetic properties. Another area of interest is the investigation of the role of N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide in various diseases and the potential therapeutic applications of MP-10 in these diseases. Additionally, the use of MP-10 in combination with other drugs or therapies is an area of active research, as it may enhance the efficacy of these treatments.

Scientific Research Applications

MP-10 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and viral infections. N-{2-[(4-methyl-1-piperazinyl)carbonyl]phenyl}-3-propoxybenzamide is known to play a crucial role in the regulation of cell growth, differentiation, and survival, and dysregulation of this compound has been implicated in the pathogenesis of several diseases. MP-10 has been shown to inhibit the activity of this compound, thereby leading to the activation of various signaling pathways that are involved in the regulation of cell growth and survival.

properties

IUPAC Name

N-[2-(4-methylpiperazine-1-carbonyl)phenyl]-3-propoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O3/c1-3-15-28-18-8-6-7-17(16-18)21(26)23-20-10-5-4-9-19(20)22(27)25-13-11-24(2)12-14-25/h4-10,16H,3,11-15H2,1-2H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQUXOGGURPBEJT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCN(CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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